5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride
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Overview
Description
5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the starting material with thionyl chloride, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methyl-1-benzothiophene-2-carbaldehyde
- 5-Chloro-1-benzothiophene-2-carbonyl chloride
- 5-Chloro-3-methyl-1-benzothiophene-2-carboxylic acid
Uniqueness
5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry and material science .
Properties
CAS No. |
628725-97-3 |
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Molecular Formula |
C10H6Cl2OS |
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C10H6Cl2OS/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3 |
InChI Key |
KFVBYLFCLTWVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
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